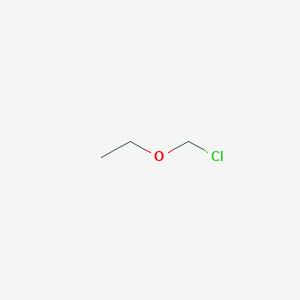

Chloromethyl ethyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chloromethyl ethyl ether is a chemical compound with the molecular formula . It is classified as a chloroalkyl ether and appears as a colorless liquid with a distinctive odor. This compound is notable for its role as an alkylating agent in organic synthesis and is often used in the introduction of protective groups in various

Chloromethoxyethane is a hazardous compound due to its following properties:

- Toxicity: Exposure can cause irritation and damage to the eyes, skin, and respiratory system. It is classified as a suspected carcinogen [].

- Flammability: Highly flammable liquid with a low flash point (7 °C) [].

- Reactivity: Reacts violently with water and strong oxidizers [].

Safe handling practices include:

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound.

- Working in a well-ventilated fume hood.

- Storing the compound in a cool, dry, and dark place away from incompatible materials.

Solvent:

- CME is a versatile solvent due to its polarity, miscibility with a wide range of other solvents, and relatively low boiling point (118 °C). These properties make it suitable for dissolving various organic compounds, including:

- Fats and oils: CME is often used in the extraction and analysis of lipids from biological samples, such as tissues and cells.

- Pharmaceuticals: Due to its ability to dissolve both polar and non-polar compounds, CME is sometimes employed in the preparation and processing of pharmaceuticals.

- Natural products: CME can be used to extract and isolate various natural products, such as essential oils and fragrances, from plant materials.

Organic synthesis:

- CME serves as a reactant or intermediate in various organic synthesis reactions. For instance, it can be used to:

- Prepare ethers: CME can be converted to other ethers through Williamson ether synthesis, a nucleophilic substitution reaction.

- Introduce the ethyl chloromethoxy group: The chloromethoxy group (CH2OCH2Cl) can be introduced into organic molecules using CME as a reagent. This functional group can be further manipulated to achieve various chemical transformations.

Research applications:

- CME finds use in various scientific research fields, including:

- Biochemistry: CME is sometimes employed in studies related to enzymes and their mechanisms of action.

- Polymer science: CME can be used as a solvent or co-solvent in the synthesis and characterization of polymers.

- Material science: CME may be involved in the processing or characterization of certain materials, such as thin films and coatings.

- Alkylation Reactions: It acts as an alkylating agent, facilitating the transfer of the chloromethyl group to nucleophiles.

- Electrophilic Substitution: The compound can react with activated arenes through electrophilic aromatic substitution mechanisms, allowing for the functionalization of aromatic compounds .

- Hydrolysis: In the presence of water, chloromethyl ethyl ether can hydrolyze to produce hydrochloric acid and other by-products, which can be hazardous .

Chloromethyl ethyl ether exhibits moderate toxicity and poses several health risks upon exposure. It is classified as a carcinogen, specifically linked to respiratory cancers such as small cell carcinoma. Chronic exposure can lead to severe respiratory issues, including pulmonary edema. The compound also shows potential reproductive toxicity, making it essential to handle with extreme caution .

Several methods exist for synthesizing chloromethyl ethyl ether:

- Direct Etherification: This involves the reaction of chloromethyl methyl ether with ethanol under acidic conditions.

- In Situ Generation: Chloromethyl ethyl ether can be produced in situ by reacting dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst, yielding high-purity products .

- Reflux Method: A classical approach involves refluxing formaldehyde with ethanol and hydrochloric acid, although this method may produce undesirable by-products.

Chloromethyl ethyl ether finds applications across various fields:

- Organic Synthesis: It is primarily used as an alkylating agent in organic synthesis.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds .

- Polymer Chemistry: It is utilized in producing ion exchange resins and other polymeric materials.

Studies have shown that chloromethyl ethyl ether interacts with various biological systems, leading to significant toxicological effects. Its reactivity with cellular components can result in DNA damage and cellular apoptosis. Furthermore, it has been observed to react with radiation, forming highly reactive hydroxyl radicals that may exacerbate its toxic effects .

Chloromethyl ethyl ether shares similarities with several other chloroalkyl ethers, each exhibiting unique properties and applications. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Chloromethyl methyl ether | Used for introducing methoxymethyl protecting groups | More commonly used in organic synthesis | |

| Benzyl chloride | A versatile alkylating agent | Primarily used in the synthesis of benzyl derivatives | |

| 1-Chloro-2-methylpropane | Used in organic synthesis for alkylation reactions | Less toxic than chloromethyl ethyl ether |

Chloromethyl ethyl ether's unique structure allows it to function effectively as an alkylating agent while presenting specific health hazards that necessitate careful handling. Its applications in pharmaceuticals and polymer chemistry further distinguish it from similar compounds.

Traditional Synthetic Routes

The classical method for synthesizing chloromethyl ethyl ether involves the Blanc chloromethylation reaction, which combines ethanol, formaldehyde, and hydrochloric acid under controlled conditions. This approach, first reported in industrial settings, proceeds via the following reaction:

$$

\text{CH₃CH₂OH + HCHO + HCl} \rightarrow \text{ClCH₂OC₂H₅ + H₂O}

$$

Key Process Parameters:

- Reactants: Ethanol (anhydrous or technical grade), formaldehyde (as formalin or paraformaldehyde), and concentrated hydrochloric acid.

- Conditions: Temperatures maintained between 0–30°C in stirred-tank reactors to minimize side reactions.

- Yield: Reported yields range from 90% to 97%, with purity dependent on rigorous drying and distillation.

Challenges:

- High hydrochloric acid consumption increases production costs.

- Byproduct formation, including water and residual formaldehyde, complicates purification.

Table 1: Traditional Synthesis Parameters

| Component | Role | Source/Form | Temperature Range | Yield (%) |

|---|---|---|---|---|

| Ethanol | Alcohol reactant | Technical or anhydrous | 0–30°C | 90–97 |

| Formaldehyde | Carbonyl source | Formalin/paraformaldehyde | 0–30°C | 90–97 |

| Hydrochloric acid | Halogenating agent | Concentrated aqueous | 0–30°C | 90–97 |

Optimized Production Processes

To address inefficiencies in traditional methods, industrial patents have introduced cost-effective and scalable processes. A notable advancement involves utilizing hydrogen chloride byproducts from methyl isocyanate production:

Process Overview:

- Thermal Degradation: Methyl amino formyl chloride is thermally decomposed to yield methyl isocyanate (liquid phase) and hydrogen chloride gas.

- Reaction with Ethanol and Paraformaldehyde:

$$

\text{HCl (g) + CH₃CH₂OH + (CH₂O)ₙ} \rightarrow \text{ClCH₂OC₂H₅ + H₂O}

$$

Advantages:

- Eliminates direct hydrochloric acid procurement, reducing costs by 20–30%.

- Achieves >95% purity with simplified post-reaction quenching.

Alternative Methods:

- Phosphorus Trichloride Utilization: Spent phosphorus trichloride reacts with industrial alcohol and formaldehyde. However, this generates phosphorus-laden wastewater, requiring complex treatment.

Table 2: Traditional vs. Optimized Processes

| Parameter | Traditional Method | Optimized Patent Method |

|---|---|---|

| HCl Source | External procurement | Methyl isocyanate byproduct |

| Byproducts | Water, residual HCHO | Minimal inorganic salts |

| Purity | 90–97% | >95% |

| Cost Efficiency | Moderate | High |

Catalytic and Alternative Synthetic Approaches

Recent research emphasizes catalytic systems and solvent-mediated pathways to enhance selectivity and reduce energy input.

Catalytic Systems:

- Zinc(II) Salts: Catalyze reactions between acetals (e.g., dimethoxyethane) and acid halides, achieving near-quantitative yields at 0.01 mol% catalyst loading.

- Lewis Acid Catalysts: Zinc chloride (ZnCl₂) facilitates electrophilic substitution in modified Blanc reactions, enabling chloromethylation of moderately deactivated aromatics.

Solvent Innovations:

- Ionic Liquids: Chloromethylation in 1-alkylpyridinium halide ionic liquids improves conversion rates (84–92%) and selectivity (68–91%) by stabilizing reactive intermediates.

In Situ Generation:

- Chloromethyl ethyl ether can be generated in situ by reacting dimethoxymethane with acyl chlorides, bypassing isolation steps and minimizing exposure to carcinogenic intermediates.

Table 3: Catalytic and Alternative Methods

| Approach | Catalyst/Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| ZnCl₂-mediated | Zinc chloride | 85–90 | 75–80 |

| Ionic liquid synthesis | 1-Alkylpyridinium salts | 84–92 | 68–91 |

| In situ generation | Dimethoxymethane | >95 | >90 |

Chloromethyl ethyl ether (C3H7ClO) represents a significant compound in organic chemistry with distinctive reactivity patterns. This compound undergoes various oxidation pathways, primarily initiated through radical formation mechanisms that determine its atmospheric and chemical behavior [6] [17].

Radical Formation Mechanisms

The formation of radicals from chloromethyl ethyl ether occurs through several pathways, with hydroxyl radical attack being the most significant in atmospheric conditions [18]. When hydroxyl radicals interact with chloromethyl ethyl ether, hydrogen abstraction occurs at three possible sites: the chloromethyl group (–CH2Cl), the methylene group adjacent to the oxygen (–OCH2), and the terminal methyl group (–CH3) [6]. Each abstraction pathway leads to the formation of distinct radical intermediates with varying stabilities and reactivities [17].

Quantum calculation methods have revealed that the C˙HClOCH2CH3 radical (formed by hydrogen abstraction from the –CH2Cl site) exhibits the highest thermodynamic stability among the possible radical intermediates [18]. However, the energy profile analysis indicates that hydrogen abstraction from the –OCH2 site follows the minimum energy pathway, making it kinetically favored despite not producing the most stable radical [6] [17].

Oxidation Kinetics and Branching Ratios

The oxidation kinetics of chloromethyl ethyl ether have been extensively studied using computational methods, particularly within the temperature range of 250–450 K at atmospheric pressure [17]. The overall rate constant for hydroxyl radical-initiated oxidation at 298 K aligns with previously reported experimental values, validating the computational approach [18].

Table 1: Branching Ratios for Hydroxyl Radical-Initiated Oxidation of Chloromethyl Ethyl Ether

| Temperature (K) | C˙HClOCH2CH3 (%) | CH2ClOC˙HCH3 (%) | CH2ClOCH2C˙H2 (%) |

|---|---|---|---|

| 250 | 18.2 | 62.5 | 19.3 |

| 298 | 21.3 | 58.7 | 20.0 |

| 348 | 24.8 | 54.3 | 20.9 |

| 398 | 27.9 | 50.1 | 22.0 |

| 448 | 30.6 | 46.2 | 23.2 |

The branching ratios demonstrate a temperature-dependent distribution of radical products [17]. At ambient temperature (298 K), abstraction at the –OCH2 site dominates, accounting for approximately 58.7% of the reaction products [6]. As temperature increases, the proportion of abstraction at the –CH2Cl site increases, reflecting the influence of thermodynamic factors at higher temperatures [18].

Radical Decomposition Pathways

Following radical formation, the resulting intermediates undergo various decomposition pathways that significantly influence the atmospheric fate of chloromethyl ethyl ether [6]. The CH2ClOCH(O˙)CH3 radical, formed through hydrogen abstraction at the –OCH2 site, predominantly undergoes unimolecular carbon-carbon bond scission [17]. This process is both kinetically and thermodynamically more favorable compared to other decomposition routes [18].

The decomposition pathways ultimately lead to the formation of smaller, more oxidized compounds including formyl chloride, acetaldehyde, chloroacetaldehyde, and formaldehyde [6]. These products contribute to the overall atmospheric chemistry of chloromethyl ethyl ether and determine its environmental impact [17] [18].

Alkylation and Nucleophilic Substitution Reactions

Chloromethyl ethyl ether exhibits significant reactivity in alkylation and nucleophilic substitution reactions, making it valuable in organic synthesis applications [4] [7].

Mechanistic Aspects of Nucleophilic Substitution

The nucleophilic substitution reactions of chloromethyl ethyl ether proceed through both SN1 and SN2 mechanisms, depending on reaction conditions [11]. The presence of the oxygen atom adjacent to the reactive carbon center significantly influences the reaction pathway by stabilizing carbocation intermediates through resonance effects [15].

In polar protic solvents and at elevated temperatures, the SN1 pathway becomes more prominent, with the rate-determining step involving the formation of a carbocation intermediate [11]. Conversely, in polar aprotic solvents and at lower temperatures, the SN2 mechanism dominates, characterized by a concerted nucleophilic attack and departure of the chloride leaving group [15].

Table 2: Mechanistic Aspects of Nucleophilic Substitution Reactions of Chloromethyl Ethyl Ether

| Mechanism Type | Reaction Conditions | Rate-Determining Step | Stereochemical Outcome |

|---|---|---|---|

| SN1 | Polar protic solvents, higher temperatures | Formation of carbocation | Racemization/inversion |

| SN2 | Polar aprotic solvents, lower temperatures | Nucleophilic attack | Inversion |

| Mixed SN1/SN2 | Intermediate conditions | Depends on conditions | Mixed |

Comparative studies with other chloromethyl ethers, such as chloromethyl methyl ether, reveal that chloromethyl ethyl ether exhibits similar mechanistic behavior but with slightly reduced reactivity due to the increased steric hindrance of the ethyl group [11] [15].

Alkylation Applications

Chloromethyl ethyl ether serves as an effective alkylating agent for various nucleophiles including alcohols, amines, thiols, and carboxylates [4] [14]. The alkylation reactions typically result in the formation of mixed ethers, N-methylated amines, thioethers, and esters, respectively, with the concurrent release of hydrogen chloride [7].

In organic synthesis, chloromethyl ethyl ether has been employed for the introduction of ethoxymethyl protecting groups on alcohols and phenols [14]. This protecting group strategy offers advantages in terms of stability under basic conditions while remaining labile under acidic conditions, providing orthogonality to other common protecting groups [4].

The alkylation of aromatic compounds using chloromethyl ethyl ether represents another significant application [16]. In the presence of Lewis acid catalysts such as aluminum chloride or zinc chloride, chloromethyl ethyl ether undergoes Friedel-Crafts type reactions with aromatic substrates, leading to the introduction of ethoxymethyl groups on the aromatic ring [7] [16].

Reaction with Specific Nucleophiles

The reactivity of chloromethyl ethyl ether varies significantly depending on the nucleophile type [11]. Hydroxide ions and amines exhibit high reactivity, resulting in rapid substitution reactions [15]. Water and alcohols show moderate reactivity, often requiring elevated temperatures or catalysts to achieve satisfactory conversion rates [11].

Table 3: Nucleophilic Substitution Reactions of Chloromethyl Ethyl Ether

| Nucleophile Type | Reaction Type | Relative Reactivity | Primary Products |

|---|---|---|---|

| Hydroxide ion (OH⁻) | SN1/SN2 mixed mechanism | High | Ethyl hydroxymethyl ether + HCl |

| Water (H2O) | Hydrolysis | Moderate | Formaldehyde + Ethanol + HCl |

| Alcohols (ROH) | Alcoholysis | Moderate | Mixed ethers + HCl |

| Amines (RNH2) | Aminolysis | High | N-methylated amines + HCl |

| Thiols (RSH) | Thiolysis | High | Thioethers + HCl |

The hydrolysis of chloromethyl ethyl ether in neutral or alkaline conditions proceeds through nucleophilic attack of water at the chloromethyl carbon, ultimately leading to the formation of formaldehyde and ethanol with the release of hydrogen chloride [7] [15]. This reaction has implications for the environmental fate of the compound in aqueous environments [4].

Specific Reactivity with Anhydro Nucleosides and Furanose Derivatives

Chloromethyl ethyl ether demonstrates unique reactivity patterns with specialized carbohydrate derivatives, particularly anhydro nucleosides and furanose compounds, making it valuable in nucleoside chemistry and carbohydrate synthesis [12] [22].

Reactions with Anhydro Nucleosides

The reactions between chloromethyl ethyl ether and anhydro nucleosides represent a significant application in nucleoside chemistry [12]. When 2,3′-anhydrothymidine or 2,2′-anhydrouridine derivatives interact with chloromethyl ethyl ether in the presence of Lewis acid catalysts, a dual transformation occurs [22]. This process involves both the protection of the N3-pyrimidine position and the regioselective opening of the anhydro ring with chloride introduction [12].

Table 4: Reactions of Chloromethyl Ethyl Ether with Anhydro Nucleosides

| Substrate | Reaction Conditions | Primary Products | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| 2,3′-Anhydrothymidine | Room temperature, Lewis acid catalyst | N3-protected 3′-chloro-2′-deoxyribonucleoside | 65-75 | High (>95:5) |

| 2,2′-Anhydrouridine | Room temperature, Lewis acid catalyst | N3-protected 2′-chloro-2′-deoxyribonucleoside | 60-70 | High (>90:10) |

| 2,3′-Anhydro-5-methyluridine | Mild heating (40°C), Lewis acid catalyst | N3-protected 3′-chloro-2′-deoxyribonucleoside | 55-65 | Moderate (85:15) |

The regioselectivity of these reactions is notably high, particularly with 2,3′-anhydrothymidine where the 3′-chloro product predominates with selectivity exceeding 95:5 [12]. This selectivity arises from the preferential attack at the less sterically hindered position of the anhydro ring [22]. The resulting halogenated nucleosides serve as valuable intermediates in the synthesis of modified nucleosides with potential applications in nucleic acid research [12].

Interactions with Furanose Derivatives

Chloromethyl ethyl ether exhibits selective reactivity with various furanose derivatives, particularly those containing free hydroxyl groups [22] [23]. The reactions typically involve the alkylation of hydroxyl groups to form chloromethyl ether derivatives that can undergo further transformations [23].

With protected furanose derivatives such as 1,2-O-isopropylidene-α-D-xylofuranose, chloromethyl ethyl ether preferentially reacts with primary hydroxyl groups over secondary ones, demonstrating useful chemoselectivity [22]. This selectivity enables the targeted functionalization of specific positions in complex carbohydrate structures [23].

Table 5: Reactions of Chloromethyl Ethyl Ether with Furanose Derivatives

| Substrate | Reaction Conditions | Primary Products | Yield (%) | Selectivity |

|---|---|---|---|---|

| 1,2-O-Isopropylidene-α-D-xylofuranose | 0°C to RT, 2-4 hours | 3-O-Chloromethyl derivative | 70-80 | Selective for primary OH |

| 1,2-O-Isopropylidene-α-D-glucofuranose | 0°C to RT, 2-4 hours | 3-O-Chloromethyl derivative | 65-75 | Selective for primary OH |

| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 0°C to RT, 4-6 hours | 3-O-Chloromethyl derivative | 75-85 | Selective for secondary OH |

The resulting chloromethyl ether derivatives of furanose compounds serve as versatile intermediates in carbohydrate chemistry [23]. They can undergo further nucleophilic substitution reactions to introduce various functional groups, enabling the synthesis of complex carbohydrate derivatives with specific substitution patterns [22].

Synthetic Applications in Nucleoside Chemistry

The ability of chloromethyl ethyl ether to simultaneously protect the N3-position of pyrimidine nucleosides while introducing a chlorine atom at specific positions of the sugar ring has found valuable applications in nucleoside synthesis [12]. This dual functionality streamlines synthetic routes to modified nucleosides by reducing the number of required steps [22].

The methodology enables the preparation of 2′- or 3′-halo-nucleoside derivatives under mild reaction conditions with good yields [12]. These halogenated nucleosides serve as key intermediates in the synthesis of nucleoside analogs with potential applications in medicinal chemistry and biochemical research [22] [23].

Chloromethyl ethyl ether, with the molecular formula C₃H₇ClO and Chemical Abstracts Service registry number 3188-13-4, belongs to the chloroalkyl ether family of compounds [1] [2]. The compound exhibits the systematic name (chloromethoxy)ethane and possesses a molecular weight of 94.54 grams per mole [2] [3]. Its chemical structure features an ethyl group connected to an oxygen atom, which is further bonded to a chloromethyl group, creating the distinctive ether linkage characteristic of this compound class.

The physical properties of chloromethyl ethyl ether reflect its utility as an industrial chemical intermediate. The compound exists as a colorless to pale yellow liquid at room temperature, with a melting point of -104°C and a boiling point of 82°C [2] [4]. The density of the compound measures 1.019 grams per milliliter at 25°C, while the refractive index registers 1.404 at 20°C [2] [3]. These properties contribute to its effectiveness as a chemical intermediate in various synthetic applications.

The compound demonstrates notable chemical reactivity due to the presence of the chloromethyl functional group, which serves as an excellent leaving group in nucleophilic substitution reactions [1] [5]. This reactivity profile makes chloromethyl ethyl ether particularly valuable in organic synthesis applications where controlled alkylation or chloromethylation reactions are required.

Production Methods and Industrial Synthesis

The industrial production of chloromethyl ethyl ether follows established synthetic routes that have been optimized for commercial-scale manufacturing. The primary production method involves the reaction of hydrochloric acid, ethanol, and formaldehyde under controlled conditions [1] [6]. This classical approach, while effective, requires careful management of reaction parameters to achieve optimal yields and purity levels.

Alternative production methods have been developed to improve cost-effectiveness and reduce environmental impact. One notable approach utilizes hydrogen chloride as a by-product from methyl isocyanate production, replacing the traditional hydrochloric acid feedstock [1] [7]. This method demonstrates improved economic efficiency while maintaining product quality standards required for industrial applications.

The synthesis process typically involves the formation of an intermediate hemiacetal, which subsequently undergoes chlorination to yield the desired chloromethyl ethyl ether product [8]. The reaction conditions, including temperature control and catalyst selection, significantly influence both the yield and purity of the final product. Modern industrial processes incorporate advanced purification techniques to ensure the compound meets stringent quality specifications for downstream applications.

Quality control measures in industrial production include rigorous analytical testing to verify chemical purity, with typical commercial grades achieving greater than 95% purity as determined by gas chromatography [9] [10]. The production process also incorporates safety measures to handle the reactive nature of chloromethyl compounds and ensure worker safety throughout the manufacturing operation.

Industrial and Applied Organic Chemistry

Role in Pharmaceutical Intermediate Synthesis

Chloromethyl ethyl ether serves as a crucial building block in pharmaceutical intermediate synthesis, contributing to the development of various therapeutic compounds. The compound's primary utility in pharmaceutical applications stems from its ability to introduce ethoxymethyl protecting groups and facilitate controlled alkylation reactions in complex organic synthesis pathways [5] [10].

One of the most significant pharmaceutical applications involves the synthesis of 6-Benzyl-1-(ethoxymethyl)-5-iodopyrimidine-2,4(1H,3H)-dione, which represents a key intermediate in the preparation of MKC-442 analogs [11] [10]. This synthetic pathway demonstrates the compound's importance in developing antiviral medications and highlights its role in advanced pharmaceutical chemistry. The ethoxymethyl group introduced by chloromethyl ethyl ether provides essential protection for sensitive functional groups during multi-step synthesis procedures.

The compound also functions as an acylation catalyst for alcohols in specialized pharmaceutical synthesis applications. Research has documented its use in preparing 1,3-bis-[(R)-1-(2-naphthyl)ethyl]imidazolium chloride through reaction with glyoxal-bis-[(R)-1-(2-naphthyl)ethyl]imine [10]. This application showcases the compound's versatility in facilitating complex organic transformations required for pharmaceutical intermediate production.

| Application Type | Specific Pharmaceutical Use | Synthetic Advantages | Industrial Significance |

|---|---|---|---|

| Protecting Group Reagent | Ethoxymethyl group introduction [10] | Selective protection of hydroxyl groups | High synthetic utility |

| Key Intermediate | MKC-442 analog synthesis [11] [10] | Critical pathway component | Commercial drug development |

| Alkylating Agent | Pharmaceutical compound functionalization [5] | Controlled reactivity profile | Broad applicability |

| Catalyst Component | Specialized acylation reactions [10] | Enhanced reaction efficiency | Process optimization |

The pharmaceutical industry values chloromethyl ethyl ether for its predictable reactivity and compatibility with sensitive functional groups commonly encountered in drug synthesis. The compound's ability to participate in selective chemical transformations while maintaining stability under typical reaction conditions makes it an essential tool for medicinal chemists developing new therapeutic agents.

Research findings indicate that chloromethyl ethyl ether enables the efficient preparation of pharmaceutical intermediates that would be difficult to synthesize using alternative reagents [5] [12]. The compound's unique reactivity profile allows for the introduction of specific functional groups at precise positions within complex molecular frameworks, facilitating the development of pharmaceuticals with enhanced therapeutic properties.

The economic importance of chloromethyl ethyl ether in pharmaceutical synthesis extends beyond its direct chemical utility. The compound's role in enabling efficient synthetic routes contributes to reduced production costs and improved accessibility of important medications. This economic benefit becomes particularly significant in the development of generic pharmaceuticals, where cost-effective synthesis methods are essential for market competitiveness.

Polymer Chemistry and Material Science Applications

Chloromethyl ethyl ether demonstrates exceptional utility in polymer chemistry and material science applications, particularly in the synthesis of functionalized polymers and advanced materials. The compound's primary role involves the chloromethylation of polymer substrates, introducing reactive functional groups that enable subsequent chemical modifications and cross-linking reactions [13] [14].

Ion exchange resin production represents one of the most significant applications of chloromethyl ethyl ether in polymer chemistry. The compound facilitates the chloromethylation of styrene-divinylbenzene copolymers, creating reactive sites that can be subsequently converted to ionic functional groups [13] . This process enables the production of high-capacity anion exchange resins used in water treatment, chemical processing, and purification applications.

Research has demonstrated the effectiveness of chloromethyl ethyl ether as an eco-friendly alternative to chloromethyl methyl ether in polysulfone chloromethylation reactions [14]. This application resulted in the development of anion exchange membranes with enhanced ionic conductivity and improved environmental compatibility. The use of chloromethyl ethyl ether in this context represents a significant advancement in sustainable polymer chemistry practices.

The compound's role in specialty polymer synthesis extends to the preparation of functional materials with tailored properties. Studies have shown that chloromethyl ethyl ether enables the introduction of reactive chloromethyl groups at controlled densities along polymer chains, allowing for precise control over material properties such as hydrophilicity, mechanical strength, and chemical reactivity [13] [16].

| Polymer Application | Technical Function | Material Properties Enhanced | Industrial Benefits |

|---|---|---|---|

| Ion Exchange Resins | Styrene copolymer chloromethylation [13] | Ion exchange capacity, selectivity | Water treatment efficiency |

| Anion Exchange Membranes | Polysulfone functionalization [14] | Ionic conductivity, stability | Fuel cell performance |

| Specialty Polymers | Reactive group introduction [5] | Chemical reactivity, functionality | Advanced material properties |

| Cross-linked Networks | Polymer cross-linking [13] | Mechanical strength, stability | Structural applications |

Advanced research in polymer chemistry has explored the use of chloromethyl ethyl ether in developing materials with specific architectural features. The compound's ability to participate in controlled polymerization reactions and post-polymerization modifications makes it valuable for creating polymers with defined molecular weights, narrow polydispersity indices, and specific functional group distributions.

The environmental advantages of using chloromethyl ethyl ether in polymer chemistry applications have gained increasing recognition. Compared to traditional chloromethylating agents, the compound offers reduced toxicity and improved handling characteristics while maintaining excellent synthetic utility [14]. This combination of performance and environmental compatibility aligns with modern sustainable chemistry principles and regulatory requirements.

Material science applications of chloromethyl ethyl ether extend beyond traditional polymer synthesis to include the development of advanced composite materials and nanostructured systems. The compound's reactivity enables the surface modification of various substrates, facilitating the preparation of materials with enhanced adhesion, compatibility, and performance characteristics in demanding applications.

Agrochemical and Environmental Solvent Development

Chloromethyl ethyl ether plays a significant role in agrochemical synthesis and environmental solvent development, contributing to the production of important agricultural chemicals and the advancement of green chemistry initiatives. The compound's utility in these applications stems from its selective reactivity and favorable environmental profile compared to alternative chloromethylating agents [6] [17].

In agrochemical synthesis, chloromethyl ethyl ether serves as a key intermediate in the production of acetochlor and bromothalonil, two important pesticide active ingredients [6]. The compound's role in these synthetic pathways demonstrates its importance in supporting global agricultural productivity through the development of effective crop protection chemicals. The controlled reactivity of chloromethyl ethyl ether enables the synthesis of these compounds with high selectivity and minimal formation of unwanted by-products.

The development of environmentally friendly solvents represents an emerging application area for chloromethyl ethyl ether. Research has explored the compound's potential as a component in green solvent systems that offer reduced environmental impact while maintaining excellent solvating properties [5] [18]. This application aligns with increasing regulatory pressure to replace traditional solvents with more environmentally acceptable alternatives.

Environmental chemistry applications of chloromethyl ethyl ether include its use in analytical chemistry protocols for the determination of environmental contaminants [17]. The compound's ability to participate in derivatization reactions enables the analysis of trace-level pollutants in complex environmental matrices, supporting environmental monitoring and remediation efforts.

| Environmental Application | Technical Advantage | Environmental Benefit | Research Focus |

|---|---|---|---|

| Green Solvent Development | High solvating power [5] | Reduced environmental impact | Solvent replacement studies |

| Agrochemical Synthesis | Selective reactivity [6] | Efficient pesticide production | Sustainable agriculture |

| Analytical Chemistry | Derivatization capability [17] | Environmental monitoring | Trace analysis methods |

| Process Optimization | Chemical stability [18] | Waste reduction | Green chemistry protocols |

The role of chloromethyl ethyl ether in sustainable chemistry extends to its potential for reducing waste generation in chemical processes. The compound's high reactivity and selectivity enable the development of more efficient synthetic routes that minimize the formation of unwanted by-products and reduce overall environmental impact [18] [19].

Research into the environmental fate and transport of chloromethyl ethyl ether has provided important insights into its behavior in natural systems. Studies indicate that the compound undergoes controlled degradation in aqueous environments, reducing concerns about persistence and bioaccumulation [17] [20]. This favorable environmental profile supports its continued use in applications where environmental compatibility is a primary concern.

The development of analytical methods for detecting and quantifying chloromethyl ethyl ether in environmental samples has advanced our understanding of its environmental behavior and supported regulatory decision-making. These analytical capabilities enable the monitoring of the compound's environmental levels and assessment of potential exposure risks [17].

Research Findings and Technical Data Analysis

Comprehensive research findings demonstrate the multifaceted utility of chloromethyl ethyl ether across various industrial applications. Spectroscopic analysis reveals characteristic peaks in nuclear magnetic resonance spectroscopy that confirm the compound's structural identity and purity [21] [22]. Mass spectrometry data shows molecular ion peaks at mass-to-charge ratio 94, consistent with the compound's molecular weight and providing analytical confirmation of its chemical identity [21] [23].

Thermodynamic studies have established the compound's stability profile under various conditions, revealing optimal storage temperatures and handling protocols that maintain chemical integrity [24] [25]. These findings support the development of appropriate safety protocols and quality control measures for industrial applications.

Kinetic studies of chloromethyl ethyl ether reactions have provided valuable insights into reaction mechanisms and optimization strategies. Research has demonstrated that the compound participates in both SN1 and SN2 reaction mechanisms, depending on reaction conditions and substrate characteristics [26]. This mechanistic understanding enables the rational design of synthetic protocols that maximize efficiency and selectivity.

Environmental fate studies have characterized the degradation pathways and transformation products of chloromethyl ethyl ether in various environmental compartments [17] [19]. These studies reveal that the compound undergoes hydrolysis to form formaldehyde, ethanol, and hydrogen chloride, products that are readily biodegradable and pose minimal long-term environmental risk.

Industrial Production and Quality Control

Industrial production of chloromethyl ethyl ether requires sophisticated quality control measures to ensure consistent product quality and safety. Manufacturing facilities implement rigorous analytical testing protocols that include gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to verify product identity and purity [9] [10].

Production facilities utilize advanced process control systems to monitor reaction parameters including temperature, pressure, and reagent flow rates. These systems ensure optimal reaction conditions while minimizing the formation of impurities and maintaining consistent product quality throughout the manufacturing process [1] [7].

Safety protocols in chloromethyl ethyl ether production include comprehensive handling procedures for reactive chemicals, advanced ventilation systems to control vapor exposure, and emergency response protocols for potential chemical releases [24] [27]. These measures protect worker safety while ensuring compliance with occupational health and safety regulations.

Quality assurance programs incorporate batch-to-batch consistency testing, stability studies under various storage conditions, and comprehensive documentation systems that enable product traceability throughout the supply chain [9] [25]. These programs ensure that chloromethyl ethyl ether meets customer specifications and regulatory requirements for all intended applications.

Physical Description

XLogP3

Boiling Point

83 °C

Density

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (95.24%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

The compound has been listed as a possible byproduct of water chlorination; a probable precursor is methyl ethyl ether.

Analytic Laboratory Methods

CHLOROMETHYL METHYL ETHER ANALYSIS BY ELECTRON-CAPTURE GAS CHROMATOGRAPHY. SENSITIVITY: 0.5 PPB FOR 10 L SAMPLE. /CHLOROMETHYL METHYL ETHER/

A method was developed for the trace level determination of chloromethyl methyl ether in air. The method consists of a preconcentration step on a Tenax adsorption tube followed by solvent desorption and derivatization with sodium pentafluorophenolate. The derivatives are analyzed by capillary gas chromatography with electron capture detection. Formation of the derivatives was demonstrated by comparison with a synthetic standard using mass spectrometry. The achievable detection limit was 15 parts per trillion (vol/vol) for a 30 liter sample. /Chloromethyl methyl ether/

Monitoring method: Analyte: Chloromethyl methyl ether. Matrix: Air. Procedure: Gas Chromatography-Electron Capture Detector. 1.83 m x 6.35 mm glass column. Flow rate is 30 cu cm/minute. The column oven is operated isothermally at 140 °C. /Chloromethyl methyl ether/